Sodium pyridine-3-sulfinate

Overview

Description

Sodium pyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H4NNaO2S. It is a sodium salt of pyridine-3-sulfinic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science.

Mechanism of Action

Target of Action

Sodium pyridine-3-sulfinate is a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides .

Mode of Action

This compound interacts with its targets by replacing boronates in the Suzuki–Miyaura cross-coupling reaction . This reaction is often used to form carbon–carbon bonds in the pharmaceutical industry . The compound’s interaction with its targets results in the formation of structurally diverse pyridine rings .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organosulfur compounds . The compound’s action leads to the formation of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of a wide range of structurally varied coupled products . These products are often used in medicinal chemistry, including the preparation of medicinally relevant derivatives of certain drugs .

Action Environment

The action of this compound is influenced by environmental factors such as reaction conditions . For instance, the compound acts as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . It is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Sodium pyridine-3-sulfinate plays a crucial role in biochemical reactions, particularly in the formation of S–S, N–S, and C–S bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones . These interactions are essential for the formation of valuable organosulfur compounds, which have significant applications in pharmaceuticals and materials science.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, this compound can modulate the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The precise metabolic pathways of this compound are still being elucidated, but its role in modulating enzyme activity is well-established .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium pyridine-3-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to pyridine-3-sulfonic acid. The final step involves neutralizing the sulfonic acid with sodium hydroxide to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.

Reduction: It can be reduced to pyridine-3-sulfinic acid.

Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and aryl halides are commonly used in cross-coupling reactions.

Major Products:

Oxidation: Pyridine-3-sulfonic acid.

Reduction: Pyridine-3-sulfinic acid.

Substitution: Various aryl-pyridine derivatives, depending on the aryl halide used.

Scientific Research Applications

Sodium pyridine-3-sulfinate has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a pyridine ring.

Sodium toluenesulfinate: Contains a toluene ring instead of a pyridine ring.

Sodium methanesulfinate: Contains a methane group instead of a pyridine ring.

Uniqueness: Sodium pyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals, where the pyridine ring is a common structural motif .

Biological Activity

Sodium pyridine-3-sulfinate, a sulfinic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfinyl group (-SO₂-) attached to the pyridine ring, enhancing its chemical reactivity and biological interactions. The following sections delve into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

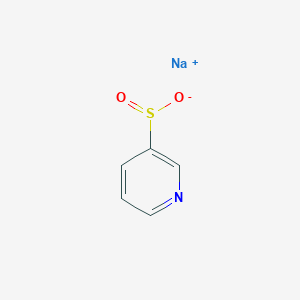

This compound can be represented by the following structural formula:

- Molecular Weight : Approximately 158.17 g/mol

- Functional Groups : Sulfinyl (-SO₂-) group enhances reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that this compound possesses selective antimicrobial properties. For instance, it has demonstrated effectiveness against Chlamydia trachomatis, the pathogen responsible for common sexually transmitted infections. The compound inhibits the growth of this bacterium without adversely affecting host cell viability .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Host Cells |

|---|---|---|

| Chlamydia trachomatis | 50 μg/mL | No toxicity |

| Escherichia coli | Not effective | N/A |

Anticancer Properties

Emerging research suggests that this compound may also exhibit anticancer properties. Its derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to growth and survival.

Case Studies

- Chlamydial Infections : A study focused on the efficacy of this compound analogs against C. trachomatis. The results indicated that certain derivatives significantly reduced chlamydial inclusion sizes and numbers in infected cells, suggesting a potential therapeutic application for treating chlamydial infections .

- Cancer Cell Lines : Another investigation assessed the impact of this compound on various cancer cell lines, revealing that it could inhibit cell proliferation and promote apoptotic pathways. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies .

The biological activity of this compound is believed to stem from its ability to act as a nucleophile or electrophile in biochemical reactions. This dual functionality allows it to participate in diverse interactions with biomolecules, thereby influencing various metabolic pathways.

Properties

IUPAC Name |

sodium;pyridine-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVNFNZJAATRIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.